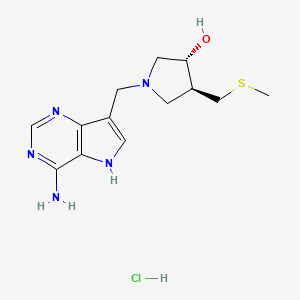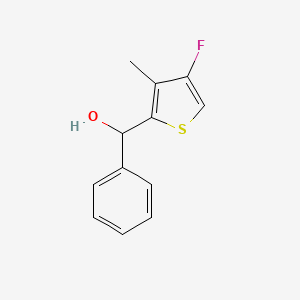![molecular formula C9H13NOS B13083937 3-[(5-Methylthiophen-3-yl)methoxy]azetidine](/img/structure/B13083937.png)
3-[(5-Methylthiophen-3-yl)methoxy]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Methylthiophen-3-yl)methoxy]azetidine is a heterocyclic compound that contains both azetidine and thiophene moieties The azetidine ring is a four-membered nitrogen-containing ring, while the thiophene ring is a sulfur-containing five-membered aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-[(5-Methylthiophen-3-yl)methoxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: Both the azetidine and thiophene rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azetidine and thiophene derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may have biological activity and could be used in the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用機序
The mechanism of action of 3-[(5-Methylthiophen-3-yl)methoxy]azetidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The azetidine ring can act as a pharmacophore, interacting with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The thiophene ring can contribute to the compound’s overall stability and electronic properties, influencing its activity and selectivity.
類似化合物との比較
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Thiophene: A sulfur-containing five-membered aromatic ring.
3-(Pyrazol-1-yl)azetidine: A derivative of azetidine with a pyrazole moiety.
Uniqueness
3-[(5-Methylthiophen-3-yl)methoxy]azetidine is unique due to the combination of the azetidine and thiophene rings, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to simpler azetidine or thiophene derivatives.
特性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC名 |
3-[(5-methylthiophen-3-yl)methoxy]azetidine |
InChI |
InChI=1S/C9H13NOS/c1-7-2-8(6-12-7)5-11-9-3-10-4-9/h2,6,9-10H,3-5H2,1H3 |
InChIキー |
NCCCVKNAUZMQLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


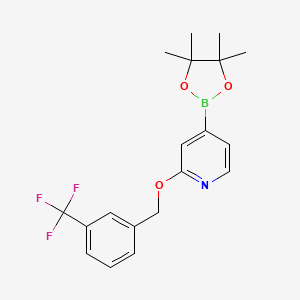
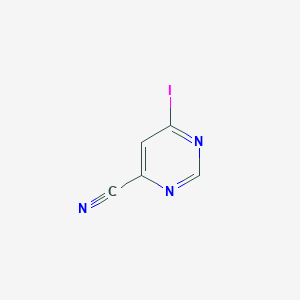

![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
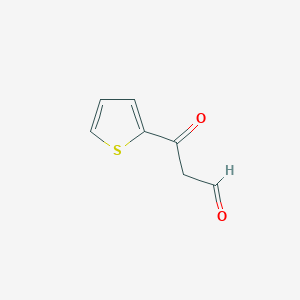



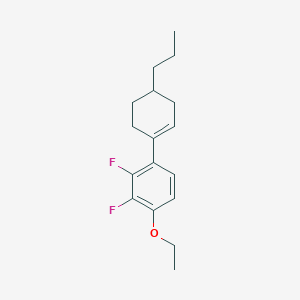
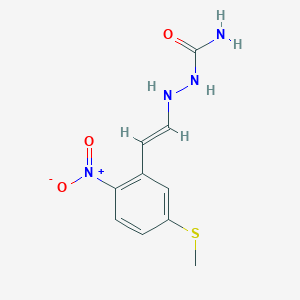

![5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13083915.png)
